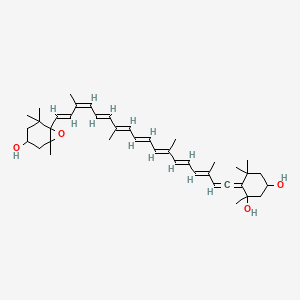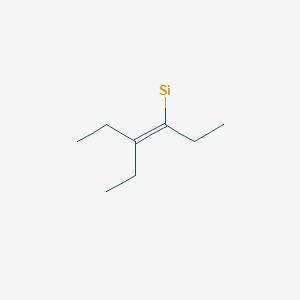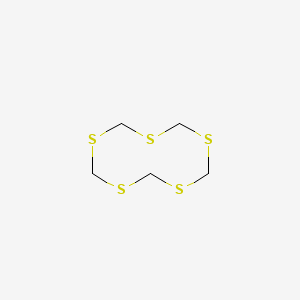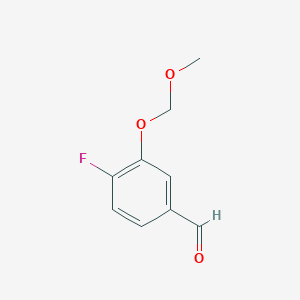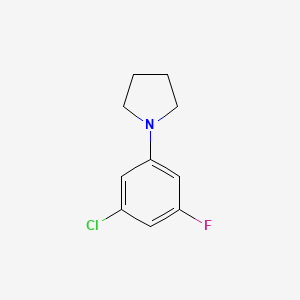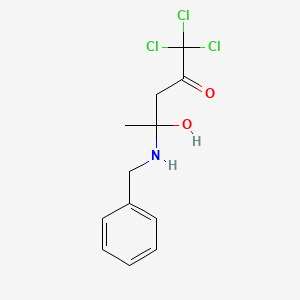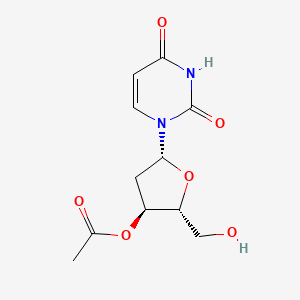
3'-O-acetyl-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-acetyl-2’-deoxyuridine: is a modified nucleoside analog, specifically a derivative of deoxyuridine. It is characterized by the presence of an acetyl group at the 3’ position of the sugar moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-acetyl-2’-deoxyuridine typically involves the acetylation of 2’-deoxyuridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position .
Industrial Production Methods: While specific industrial production methods for 3’-O-acetyl-2’-deoxyuridine are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions: 3’-O-acetyl-2’-deoxyuridine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acid or base.
Oxidation: May involve reagents such as potassium permanganate or chromium trioxide.
Substitution: Can be achieved using nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Produces 2’-deoxyuridine.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3’-O-acetyl-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In molecular biology, this compound is utilized in studies involving DNA synthesis and repair. It can be incorporated into DNA strands to investigate the effects of modified nucleosides on DNA structure and function .
Medicine: The compound has shown potential in anticancer research. It acts as an antimetabolite, interfering with DNA synthesis and inducing apoptosis in cancer cells. This makes it a candidate for the development of new chemotherapeutic agents .
Industry: In the pharmaceutical industry, 3’-O-acetyl-2’-deoxyuridine is used in the synthesis of nucleoside analogs for antiviral and anticancer drugs. Its unique properties make it valuable for the production of high-purity active pharmaceutical ingredients .
作用機序
3’-O-acetyl-2’-deoxyuridine exerts its effects primarily by incorporating into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells .
類似化合物との比較
2’-deoxyuridine: The parent compound without the acetyl group.
5-fluoro-2’-deoxyuridine: A fluorinated analog with potent anticancer activity.
3’-azido-2’,3’-dideoxythymidine: An antiretroviral agent used in the treatment of HIV.
Uniqueness: 3’-O-acetyl-2’-deoxyuridine is unique due to its specific acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes involved in DNA synthesis, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C11H14N2O6 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H14N2O6/c1-6(15)18-7-4-10(19-8(7)5-14)13-3-2-9(16)12-11(13)17/h2-3,7-8,10,14H,4-5H2,1H3,(H,12,16,17)/t7-,8+,10+/m0/s1 |
InChIキー |
FGVDVJQZNYYWJO-QXFUBDJGSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |
正規SMILES |
CC(=O)OC1CC(OC1CO)N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


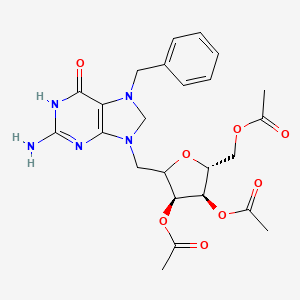
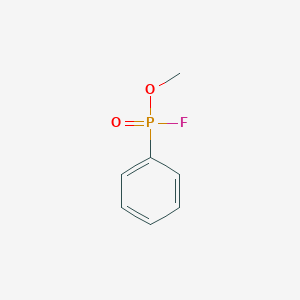
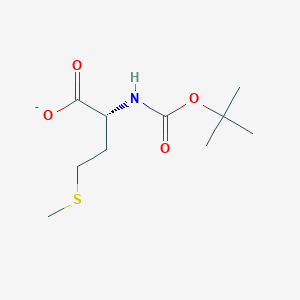

![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
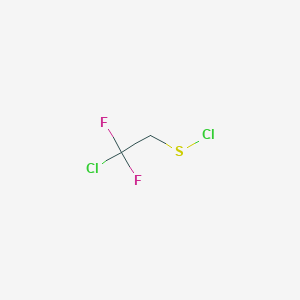
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
